2-Methyl-5-phenylphenol
Overview
Description
2-Methyl-5-phenylphenol is an organic compound with the molecular formula C13H12O It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with a variety of biological targets, including enzymes and cell membranes, due to their antioxidant properties .
Mode of Action
It is known that phenolic compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with biological targets .
Biochemical Pathways
Phenolic compounds are known to be involved in various metabolic processes . They can undergo biotransformation, which involves modifications such as methylation, glucuronidation, and sulfation . These transformations can affect the compound’s bioavailability and its interactions with biological targets .
Pharmacokinetics
Phenolic compounds are generally known to have variable bioavailability due to factors such as their chemical structure, the presence of glycosides, and the individual’s metabolic capacity .
Result of Action
Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress . They can also interact with various enzymes and receptors, potentially influencing cellular signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-5-phenylphenol. For instance, the compound’s stability and activity can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the compound’s bioavailability and metabolism can be influenced by individual factors, such as the person’s diet and metabolic capacity .
Biochemical Analysis
Biochemical Properties
Phenolic compounds, including 2-Methyl-5-phenylphenol, are known to interact with various enzymes, proteins, and other biomolecules. They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Phenolic compounds are the secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids . These compounds possess an aromatic ring and various OH groups which are linked to it . More than 8000 different phenolic compounds have been identified .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5-phenylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires a strong base and elevated temperatures to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced extraction and separation techniques. Methods such as solvent extraction, supercritical fluid extraction, and chromatographic separation are commonly employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-phenylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in this compound activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
2-Methyl-5-phenylphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent.
Comparison with Similar Compounds
Phenol: The simplest phenol, with a hydroxyl group attached to a benzene ring.
2-Methylphenol (o-Cresol): Similar structure but lacks the phenyl group.
4-Methylphenol (p-Cresol): Similar structure but with the methyl group in the para position.
Uniqueness: 2-Methyl-5-phenylphenol is unique due to the presence of both a methyl and a phenyl group on the aromatic ring.
Properties
IUPAC Name |
2-methyl-5-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPGYRYSLXORFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634697 | |
Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105902-32-7 | |
Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.